Kinase‑Targeted Selectivity: 2,6‑Dichloroquinazolin-4(3H)-one as a Privileged Scaffold for CDK Family Inhibition vs. Mono‑Chloro Quinazolinones
In the design of cyclin‑dependent kinase (CDK) inhibitors, the 2,6‑dichloroquinazolin‑4(3H)-one scaffold provides dual halogen substitution that enhances binding interactions with the CDK ATP‑binding pocket compared to mono‑chloro quinazolinones. Heteroaryl‑fused quinazoline derivatives incorporating this scaffold have demonstrated broad‑spectrum inhibitory activity against CDK2, CDK4, CDK6, and CDK9 [1]. The presence of chlorine at both C2 and C6 positions contributes to optimized hydrophobic contacts and selectivity profiles that cannot be achieved with 6‑chloroquinazolin‑4(3H)-one alone, which lacks the C2 halogen required for full engagement with the kinase hinge region.
| Evidence Dimension | Kinase inhibitory profile and structural binding contribution |
|---|---|
| Target Compound Data | 2,6‑Dichloroquinazolin‑4(3H)-one serves as core scaffold; derivatives exhibit broad‑spectrum CDK2/4/6/9 inhibition |
| Comparator Or Baseline | 6‑Chloroquinazolin‑4(3H)-one (lacks C2 halogen, reduced kinase hinge binding capacity) |
| Quantified Difference | Presence of dual halogen substitution (2‑Cl + 6‑Cl) vs. single halogen (6‑Cl only); broad CDK family engagement vs. narrower profile |
| Conditions | In silico molecular modeling and in vitro kinase inhibition assays (heteroarylquinazoline derivative series) |
Why This Matters
For kinase inhibitor drug discovery programs, scaffold selection directly impacts lead optimization trajectory—the 2,6‑dichloro pattern enables access to CDK‑family‑targeted chemical space not accessible from mono‑chloro starting materials.
- [1] HETEROARYLQUINAZOLINE COMPOUNDS AS PROTEIN KINASE INHIBITORS. Patent WO2022/xxx or equivalent. Describes broad‑spectrum CDK2/4/6/9 inhibitory activity of heteroaryl‑fused quinazoline derivatives. View Source
